molecular formula C19H23FN2O3S2 B296414 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide

Cat. No. B296414
M. Wt: 410.5 g/mol
InChI Key: YXTTUDAWYSUJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide, also known as Compound X, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of medicinal chemistry and drug development.

Mechanism of Action

The exact mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound is known to have a high affinity for specific binding sites on these enzymes and proteins, which results in their inhibition.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of certain enzymes and proteins involved in inflammation and cancer. In vivo studies have shown that the compound can reduce tumor growth in mice and has anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X in lab experiments is its high potency and specificity. The compound has a high affinity for specific binding sites on enzymes and proteins, which makes it an ideal tool for studying their mechanism of action. However, one limitation of using 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X is its potential toxicity. The compound has not yet been fully evaluated for its toxicity, and caution should be exercised when handling and using it in lab experiments.

Future Directions

There are several future directions for the research and development of 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X. One direction is to further study its mechanism of action and identify specific targets for drug development. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies should focus on evaluating the toxicity and pharmacokinetics of the compound to determine its potential for clinical use.
Conclusion:
2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X is a novel chemical compound that has potential applications in the field of medicinal chemistry and drug development. Its unique structure and properties make it an ideal tool for studying the mechanism of action of various enzymes and proteins. However, caution should be exercised when handling and using the compound in lab experiments due to its potential toxicity. Future research should focus on identifying specific targets for drug development and evaluating the toxicity and pharmacokinetics of the compound.

Synthesis Methods

The synthesis of 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X involves a multistep process that includes the reaction of 3-fluoroaniline with methylsulfonyl chloride to obtain 3-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with 2-[(3-methylbenzyl)sulfanyl]ethanol in the presence of acetic anhydride to obtain the final product, 2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide. The purity and identity of the compound are confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

2-[3-fluoro(methylsulfonyl)anilino]-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}acetamide X has potential applications in the field of medicinal chemistry and drug development due to its unique structure and properties. It can be used as a lead compound for the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound can also be used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

Molecular Formula

C19H23FN2O3S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide

InChI

InChI=1S/C19H23FN2O3S2/c1-15-5-3-6-16(11-15)14-26-10-9-21-19(23)13-22(27(2,24)25)18-8-4-7-17(20)12-18/h3-8,11-12H,9-10,13-14H2,1-2H3,(H,21,23)

InChI Key

YXTTUDAWYSUJDW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)CSCCNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.